molecular formula C19H22BrN3O B14882433 3-bromo-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide

3-bromo-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B14882433
M. Wt: 388.3 g/mol
InChI Key: DVXSYSGANCYOFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzamide is a complex organic compound that features a bromine atom, a phenylpiperazine moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzamide typically involves multiple steps. One common method starts with the bromination of benzamide to introduce the bromine atom. This is followed by the reaction with 2-(4-phenylpiperazin-1-yl)ethylamine under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki-Miyaura coupling reaction with a boronic acid derivative can yield a biaryl compound, while oxidation may produce a ketone or aldehyde derivative .

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, which could explain its potential effects on neurological functions . Molecular docking studies and kinetic analyses are often employed to elucidate the precise mechanism and identify the key interactions at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific pharmacological properties .

Properties

Molecular Formula

C19H22BrN3O

Molecular Weight

388.3 g/mol

IUPAC Name

3-bromo-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide

InChI

InChI=1S/C19H22BrN3O/c20-17-6-4-5-16(15-17)19(24)21-9-10-22-11-13-23(14-12-22)18-7-2-1-3-8-18/h1-8,15H,9-14H2,(H,21,24)

InChI Key

DVXSYSGANCYOFK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC(=CC=C2)Br)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.